

# Investigating Naperiglipron in Obesity: A Review of Publicly Available Preclinical Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Naperiglipron**

Cat. No.: **B15601837**

[Get Quote](#)

Notice: Publicly available data from preclinical animal studies specifically investigating **Naperiglipron** for obesity are not available at this time. The following guide provides an overview of the known clinical development status of **Naperiglipron**, the general mechanism of its therapeutic class (GLP-1 receptor agonists), and, for illustrative purposes, preclinical data on other oral agents investigated for obesity.

## Naperiglipron: Clinical Development Snapshot

**Naperiglipron** is an orally administered, small molecule glucagon-like peptide-1 (GLP-1) receptor agonist being developed by Eli Lilly.<sup>[1]</sup> As of late 2025, the clinical development program for **Naperiglipron** has seen strategic adjustments. While two Phase II studies were terminated for business reasons, a third Phase II trial continues to enroll patients with overweight or obesity.<sup>[1][2][3]</sup> The outcomes of this ongoing study will be crucial in determining the future of the **Naperiglipron** program.<sup>[2]</sup>

It has been noted by market analysts that **Naperiglipron** shares a structural scaffold with other oral GLP-1 receptor agonists, such as Pfizer's danuglipron and lotiglipron, which were discontinued due to safety concerns.<sup>[1][2]</sup>

## The GLP-1 Receptor Agonist Pathway in Obesity

GLP-1 receptor agonists represent a major class of therapeutics for obesity. Their mechanism of action involves mimicking the effects of the endogenous incretin hormone GLP-1.<sup>[4]</sup> This leads to a cascade of physiological effects that promote weight loss.

## Signaling Pathway

Activation of the GLP-1 receptor, a G-protein coupled receptor, initiates downstream signaling cascades that contribute to improved glucose homeostasis and weight reduction.[4]



[Click to download full resolution via product page](#)

*GLP-1 Receptor Agonist Signaling Pathway*

## Orforglipron: A Case Study in an Oral GLP-1 Receptor Agonist

While preclinical data for **Naperiglipron** is unavailable, data from another oral GLP-1 receptor agonist from Eli Lilly, Orforglipron, can provide insight into the potential efficacy of this class of drugs.

## Orforglipron Clinical Trial Data in Obesity

The following table summarizes key findings from clinical trials of Orforglipron in individuals with obesity.

| Trial    | Population                                 | Treatment                         | Duration      | Mean Weight Change | Reference |
|----------|--------------------------------------------|-----------------------------------|---------------|--------------------|-----------|
| ATTAIN-1 | Obesity/Over weight (without diabetes)     | Orforglipron 36 mg                | Not Specified | -12.4%             | [1]       |
| ATTAIN-2 | Obesity/Over weight (with Type 2 Diabetes) | Orforglipron (dose not specified) | 72 weeks      | -10.5%             | [1][3]    |
| Phase 3  | Obesity/Over weight (with Type 2 Diabetes) | Orforglipron (highest dose)       | 72 weeks      | -10.5%             | [5]       |

## Alternative Oral Therapeutic Targets: GPR119 Agonists

Another area of research for oral anti-obesity medications involves the G-protein coupled receptor 119 (GPR119). These agonists primarily act in the gut to stimulate the release of incretin hormones like GLP-1.

## Preclinical Data for GPR119 Agonists in Animal Models

The following table summarizes findings from studies of GPR119 agonists in diet-induced obese (DIO) mice.

| Compound                           | Animal Model | Dosage                      | Duration | Key Findings                                                  | Reference |
|------------------------------------|--------------|-----------------------------|----------|---------------------------------------------------------------|-----------|
| GSK2041706                         | DIO Mice     | 30 mg/kg, b.i.d.            | 14 days  | 7.4% weight loss; 17.1% reduction in cumulative food intake.  | [6][7]    |
| GSK2041706 + Metformin (100 mg/kg) | DIO Mice     | 30 mg/kg GSK2041706, b.i.d. | 14 days  | 16.7% weight loss; 37.5% reduction in cumulative food intake. | [6][7]    |

## Experimental Protocol: GPR119 Agonist Study in DIO Mice

- Animal Model: Diet-induced obese (DIO) mice.[6][7]
- Treatment Groups: Vehicle control, GPR119 agonist (e.g., GSK2041706) as monotherapy, metformin as monotherapy, and combination of GPR119 agonist and metformin.[6][7]
- Dosing: Compounds administered twice daily (b.i.d.) for a duration of 14 days.[6][7]
- Primary Endpoints: Change in body weight and cumulative food intake.[6][7]
- Secondary Endpoints: Plasma levels of GLP-1, PYY, insulin, and GIP.[7]



[Click to download full resolution via product page](#)

### Experimental Workflow for GPR119 Agonist Study

## Conclusion

While specific preclinical data on **Naperiglipron** in obesity animal models remains undisclosed, the broader landscape of oral anti-obesity agents, particularly GLP-1 receptor agonists, shows significant promise. The ongoing clinical evaluation of **Naperiglipron** will be critical in defining its therapeutic potential. Further research and publication of preclinical data are necessary for a comprehensive understanding of its pharmacological profile.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lilly Discontinues Two Phase II Trials for Oral Obesity Drug Naperiglipron, Continues Third Study [noahai.co]
- 2. Lilly Ends Two Mid-Stage Trials for Second Oral Obesity Asset - BioSpace [biospace.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Focus on Glucagon-like Peptide-1 Target: Drugs Approved or Designed to Treat Obesity | MDPI [mdpi.com]
- 5. Lilly Trims Phase 2 Trials for Oral GLP-1 Candidate Naperiglipron, Focuses on Obesity Study [noahai.co]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating Naperiglipron in Obesity: A Review of Publicly Available Preclinical Data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601837#investigating-naperiglipron-in-obesity-animal-studies>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)